N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide
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Overview
Description
N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide: is an organic compound with the molecular formula C23H25NO4S. This compound is characterized by the presence of two benzyl groups, two methoxy groups, a methyl group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with dibenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced at the sulfonamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy and methyl groups.
Reduction: Formation of amines from the sulfonamide group.
Substitution: Formation of nitro derivatives on the benzene ring.
Scientific Research Applications
N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
- N,N-dibenzyl-2,5-dimethoxy-4-methylbenzenesulfonamide
- 2,5-dimethoxy-4-methylbenzenesulfonamide
- N,N-dibenzyl-2,5-dimethoxybenzenesulfonamide
Comparison:
- N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide is unique due to the presence of both benzyl groups and the specific positioning of the methoxy and methyl groups on the benzene ring.
- 2,5-dimethoxy-4-methylbenzenesulfonamide lacks the benzyl groups, which may affect its reactivity and biological activity.
- N,N-dibenzyl-2,5-dimethoxybenzenesulfonamide lacks the methyl group, which may influence its chemical properties and applications.
Properties
IUPAC Name |
N,N-dibenzyl-2,5-dimethoxy-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4S/c1-18-14-22(28-3)23(15-21(18)27-2)29(25,26)24(16-19-10-6-4-7-11-19)17-20-12-8-5-9-13-20/h4-15H,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBXPPZWVXIHJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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